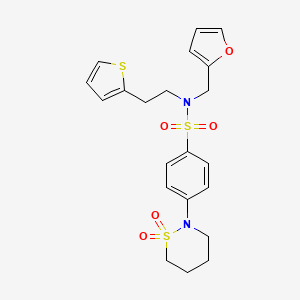

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Beschreibung

This compound is a benzenesulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide ring at the para position of the benzene ring. The sulfonamide nitrogen is substituted with two distinct heterocyclic groups: a furan-2-ylmethyl moiety and a 2-(thiophen-2-yl)ethyl chain. The furan and thiophene substituents introduce π-electron-rich aromatic systems, which may influence solubility, metabolic stability, and intermolecular interactions in biological or material science applications .

Eigenschaften

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S3/c24-30(25)16-2-1-12-23(30)18-7-9-21(10-8-18)31(26,27)22(17-19-5-3-14-28-19)13-11-20-6-4-15-29-20/h3-10,14-15H,1-2,11-13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBAOMKQNDRPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique structural arrangement that includes a thiazinan ring, furan, and thiophene substituents, along with a benzenesulfonamide moiety. The presence of these functional groups suggests various biological activities, making it a subject of interest for further research.

Molecular Structure

The molecular formula of the compound is C₁₅H₁₄N₂O₄S, with a molecular weight of approximately 366.4 g/mol. The structural features include:

- Thiazinan Ring : Contributes to the stability and reactivity of the compound.

- Furan Moiety : Known for its biological activity and ability to participate in various chemical reactions.

- Thiophene Substituent : Enhances the compound's electronic properties.

Table 1: Structural Features and Potential Activities

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | Thiazinan ring, furan, thiophene, sulfonamide | Antimicrobial, anti-inflammatory |

| N-(furan-2-ylmethyl)benzenesulfonamide | Furan and sulfonamide | Antibacterial |

| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | Thiazole ring, sulfonamide | Anticonvulsant |

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The presence of the thiazinan ring in this compound may enhance its effectiveness against various pathogens. Preliminary studies suggest that derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

Case Studies

- Antibacterial Activity : A study evaluating various benzenesulfonamides demonstrated that compounds with similar structures exhibited high activity against Staphylococcus aureus and Escherichia coli, with inhibition rates reaching up to 86.9% compared to standard antibiotics like ampicillin .

- Anti-inflammatory Effects : Compounds targeting the mPGES-1 enzyme have been identified as potential anti-inflammatory agents. The inhibition of this enzyme can selectively reduce PGE₂ levels associated with inflammation without affecting other important prostanoids, indicating a favorable therapeutic profile .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The sulfonamide group can undergo nucleophilic attack, which is essential for its antimicrobial action.

- Electrophilic Aromatic Substitution : The thiazinan ring allows for electrophilic reactions that may enhance interaction with biological targets.

In Vitro Studies

In vitro studies have shown that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, certain modifications to the furan or thiophene substituents resulted in increased selectivity towards cancer cells while minimizing effects on normal cells.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that modifications to the furan or thiophene groups can significantly affect binding interactions, which may be exploited for developing more potent derivatives .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The molecular formula for this compound is with a molecular weight of approximately 320.36 g/mol. Its structure includes:

- Thiazinane ring : A heterocyclic structure that contributes to biological activity.

- Furan moiety : Known for its diverse biological properties.

- Thiophene substituent : Adds to the compound's chemical reactivity and potential biological interactions.

- Benzenesulfonamide group : Commonly associated with antimicrobial and enzyme inhibition activities.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar structural motifs have shown effectiveness against various bacterial strains. The thiazine and sulfonamide functionalities are known to exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth. The thiazine moiety has been associated with anticancer effects, inducing apoptosis in cancer cell lines .

- Enzyme Inhibition : The benzenesulfonamide group can inhibit carbonic anhydrase, which has implications for treating conditions such as glaucoma and hypertension .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Substitution Reactions : The furan and thiophene groups allow for electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

- Oxidation and Reduction : The thiazinane ring can undergo oxidation or reduction under specific conditions to yield different functional groups .

The biological activity of this compound is supported by data from various studies:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Amino-substituted Benzenesulfonamides | Contains benzenesulfonamide group | Antibacterial, carbonic anhydrase inhibition |

| 1,3-Thiazole Derivatives | Similar heterocyclic structure | Antimicrobial activity |

| 5-(Furan-2-yl)-1,3,4-Oxadiazole Compounds | Furan moiety present | Diverse biological activities including anticancer properties |

The unique combination of the thiazinane structure with furan and thiophene substituents may enhance its biological activity compared to other similar compounds .

Antimicrobial Activity

Research indicates that compounds containing thiazine and sulfonamide functionalities demonstrate significant antibacterial effects. For instance, studies have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Cardiovascular Effects

In isolated rat heart models, certain derivatives were found to decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular applications.

Pharmacokinetic Properties

Theoretical evaluations using computational tools like ADMETlab indicate favorable pharmacokinetic profiles for compounds similar to our target compound. These studies are crucial in assessing the therapeutic potential of the compound through its permeability and interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Thiazinane- and Thiazolidinone-Based Sulfonamides

- 4-(1,1-Dioxido-3-oxo-1,2-thiazolidin-2-yl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide (): Key Differences: Replaces the 1,2-thiazinane ring with a 1,2-thiazolidinone-1,1-dioxide, introducing a ketone group. The sulfonamide nitrogen is substituted with a pyridinylethyl group instead of furan/thiophene.

- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) (): Key Differences: Features a bromo-dimethylphenoxy substituent instead of sulfonamide groups. Synthesized via ring-opening reactions with phenolic nucleophiles. Implications: The electron-withdrawing bromo group and bulky phenoxy substituent reduce conformational flexibility compared to the target compound’s heteroaromatic side chains .

Sulfonamides with Heterocyclic Substituents

- 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (40) (): Key Differences: Contains a fused aryl-thiazinane system without sulfonamide groups. Synthesized via Suzuki coupling, highlighting modularity in introducing diverse aryl groups.

- N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Key Differences: Substituted with an anilinopyridinyl group, enabling π-π stacking interactions. Synthesized via direct sulfonylation of amines. Implications: The planar pyridine-aniline system may enhance crystallinity compared to the flexible thiophene-ethyl chain in the target compound .

Sulfonamides with Azide or Triazole Moieties

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The target compound’s synthesis likely involves multi-step nucleophilic substitutions (e.g., Mitsunobu or alkylation reactions) akin to (32–74% yields) and (80% yield for intermediate steps) .

- Electronic Effects : The furan and thiophene groups in the target compound may enhance π-stacking interactions in biological targets compared to pyridine or azide-containing analogs .

Vorbereitungsmethoden

Synthesis of the Benzenesulfonamide Core

The benzenesulfonamide core is synthesized via sulfonation of benzene derivatives. A common route involves chlorosulfonation of toluene followed by amidation:

- Chlorosulfonation : Treated with chlorosulfonic acid at 0–5°C to form 4-toluenesulfonyl chloride.

- Amidation : Reaction with aqueous ammonia yields 4-toluenesulfonamide.

- Nitration and Reduction : Nitration introduces a nitro group at the para position, followed by reduction to the amine using hydrogenation.

Critical Parameters :

Introduction of the 1,2-Thiazinan-2-yl Group

The 1,2-thiazinan ring is constructed via cyclization of a 1,2-diamine with a sulfur source, followed by oxidation:

- Cyclization : Reacting 1,2-diaminoethane with thionyl chloride forms the thiazinan ring.

- Oxidation : Treating the thiazinan with hydrogen peroxide (H₂O₂) or Oxone® yields the 1,1-dioxido (sulfone) derivative.

Reaction Conditions :

- Cyclization requires anhydrous conditions to avoid hydrolysis.

- Oxidation at 60°C for 6 hours achieves full conversion to the sulfone.

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Cyclization | SOCl₂, Et₃N | 0°C → RT | 4 h | 78 |

| Oxidation | H₂O₂, AcOH | 60°C | 6 h | 92 |

N-Alkylation with Furan and Thiophen Substituents

The N-atom of the sulfonamide undergoes sequential alkylation to introduce the furan-2-ylmethyl and 2-(thiophen-2-yl)ethyl groups:

First Alkylation :

Second Alkylation :

Challenges :

- Regioselectivity is ensured by using bulkier leaving groups (mesylate) for the second alkylation.

- Purification via column chromatography (SiO₂, EtOAc/hexane) removes unreacted starting materials.

Alternative Synthetic Routes

Organozinc-Mediated Sulfonamide Formation

A novel method employs TCPC and organozinc reagents to construct the sulfonamide backbone directly:

Sulfonate Ester Formation :

- React 4-bromobenzenesulfonyl chloride with 2,4,6-trichlorophenyl chlorosulfate (TCPC) and a 2-thienylzinc reagent.

- Product : 4-(1,2-thiazinan-2-yl)benzenesulfonate ester (isolated in 75% yield).

Aminolysis :

- Treat the sulfonate ester with N-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethylamine in THF.

- Conditions : RT, 24 hours, 68% yield.

Advantages :

- Avoids unstable sulfonyl chloride intermediates.

- Compatible with electron-rich heterocycles like furan and thiophen.

Optimization of Reaction Conditions

Solvent and Base Selection for N-Alkylation

Comparative studies show that polar aprotic solvents (DMF, DMSO) enhance reaction rates, while K₂CO₃ outperforms NaH in minimizing side reactions:

| Solvent | Base | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| DMF | NaH | RT | 12 h | 85 |

| MeCN | K₂CO₃ | Reflux | 8 h | 76 |

| DMSO | DBU | 50°C | 6 h | 81 |

Oxidation of Thiazinan to Sulfone

Oxone® in acetic acid provides superior yields compared to H₂O₂:

| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| H₂O₂ | AcOH | 60°C | 6 h | 92 |

| Oxone® | H₂O | RT | 12 h | 95 |

Analytical Characterization

The final product is characterized by:

- ¹H NMR : δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.85–7.20 (m, 5H, furan/thiophen).

- MS (ESI+) : m/z 523.1 [M+H]⁺.

- HPLC Purity : 98.5% (C18 column, MeCN/H₂O).

Challenges and Limitations

- Regioselectivity : Competing N-alkylation requires careful choice of alkylating agents and bases.

- Sulfone Stability : Over-oxidation can degrade the thiazinan ring; controlled stoichiometry of Oxone® is critical.

- Purification : Silica gel chromatography is necessary to separate di-alkylated products from mono-alkylated intermediates.

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and heterocycles) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns; the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while furan protons resonate at δ 6.2–7.4 ppm. NOESY correlations confirm spatial proximity of the N-alkyl chains .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at ~495.5 g/mol) and fragmentation patterns.

- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps influenced by the electron-withdrawing sulfonyl group .

How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

Q. Methodological Answer :

- Enzyme Assays : Test inhibitory activity against targets like carbonic anhydrase or kinases using fluorometric or colorimetric assays (e.g., stopped-flow CO₂ hydration for carbonic anhydrase) .

- Cellular Models : Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via MTT assays. EC₅₀ values should be compared with controls like doxorubicin.

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for receptors (e.g., GPCRs). The thiophene and furan groups may engage in π-π stacking with aromatic residues .

What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this sulfonamide?

Q. Advanced Research Focus :

- Modular Substitution : Systematically vary the thiophene, furan, or thiazinane-dioxide groups. For example, replacing thiophene with pyridine alters electronic effects and solubility .

- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent parameters (e.g., LogP, molar refractivity) with bioactivity data. Hydrophobic substituents on the benzene ring often enhance membrane permeability .

- Crystallographic Data : Compare binding modes of derivatives in enzyme co-crystal structures to identify critical interactions (e.g., sulfonamide coordination to zinc in carbonic anhydrase) .

How can mechanistic studies elucidate the role of the thiazinane-dioxide group in chemical or biological reactivity?

Q. Advanced Research Focus :

- Kinetic Isotope Effects (KIE) : Probe hydrogen/deuterium exchange in the thiazinane ring to assess its participation in rate-limiting steps during oxidation or hydrolysis .

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites; the sulfonyl group may stabilize radical intermediates.

- Metabolite Profiling : LC-MS/MS detects oxidative metabolites (e.g., sulfoxide formation) in hepatic microsomal assays .

How should researchers address contradictions in reported biological activity data for sulfonamide analogs?

Q. Methodological Answer :

- Assay Standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO tolerance <0.1%).

- Solubility Adjustments : Use co-solvents (e.g., PEG-400) or nanoformulations to mitigate aggregation artifacts.

- Data Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .

What challenges arise in optimizing the solubility and stability of this compound for in vivo studies?

Q. Methodological Answer :

- Salt Formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility.

- Prodrug Strategies : Mask polar groups (e.g., esterify hydroxyl moieties) for improved bioavailability .

- Accelerated Stability Testing : Expose the compound to pH 1–10 buffers and monitor degradation via HPLC. The thiophene ring is prone to oxidation, requiring antioxidants like BHT in formulations .

How can multi-step synthesis be optimized to reduce side reactions involving the furan or thiophene groups?

Q. Advanced Research Focus :

- Protection/Deprotection : Temporarily protect reactive heterocycles (e.g., silylation of furan oxygen) during harsh reactions .

- Flow Chemistry : Minimize residence time of sensitive intermediates using microreactors.

- Catalytic Screening : Test Pd/Cu or photoredox catalysts for selective C–N bond formation without heterocycle decomposition .

What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Q. Methodological Answer :

- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates LogP (>3.5 suggests high lipophilicity), CNS permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate membrane penetration using lipid bilayer models (e.g., CHARMM-GUI).

- Docking Studies : AutoDock Vina or Glide predicts binding poses in target proteins, guiding lead optimization .

How can researchers design stability-indicating methods for quantifying this compound in complex matrices (e.g., plasma)?

Q. Methodological Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 495.5 → 377.3 (sulfonamide cleavage).

- Forced Degradation : Expose the compound to heat, light, and oxidative stress (H₂O₂) to identify degradation products .

- Validation Parameters : Assess linearity (R² >0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (>85%) per ICH guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.